molecular formula C10H8ClF3O2 B12450645 3-(2-Chloro-4-trifluoromethyl-phenyl)-propionic acid

3-(2-Chloro-4-trifluoromethyl-phenyl)-propionic acid

Cat. No.: B12450645
M. Wt: 252.62 g/mol
InChI Key: SYVNFOUKCBVDAK-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-trifluoromethyl-phenyl)-propionic acid: is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-trifluoromethyl-phenyl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-trifluoromethylbenzene.

    Friedel-Crafts Acylation: This compound undergoes Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the corresponding ketone.

    Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

    Oxidation: Finally, the alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4).

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amines or thioethers.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

Industry:

  • Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-trifluoromethyl-phenyl)-propionic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable compound in drug design.

Comparison with Similar Compounds

  • 2-Chloro-4-trifluoromethylphenylboronic acid
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-4-(trifluoromethyl)aniline

Comparison:

  • 2-Chloro-4-trifluoromethylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a propionic acid group. Used in Suzuki coupling reactions.
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group, making it reactive towards nucleophiles like amines and alcohols.
  • 2-Chloro-4-(trifluoromethyl)aniline: Contains an amino group, making it useful in the synthesis of dyes and pharmaceuticals.

The uniqueness of 3-(2-Chloro-4-trifluoromethyl-phenyl)-propionic acid lies in its combination of a chloro and trifluoromethyl group with a propionic acid moiety, providing a balance of reactivity and stability for various applications.

Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H8ClF3O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16)

InChI Key

SYVNFOUKCBVDAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CCC(=O)O

Origin of Product

United States

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